N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride
CAS No.: 1219174-82-9
Cat. No.: VC11891106
Molecular Formula: C20H24ClN3O3S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219174-82-9 |
|---|---|
| Molecular Formula | C20H24ClN3O3S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
| Standard InChI | InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(19(24)14-26-15-7-5-4-6-8-15)20-21-17-13-16(25-3)9-10-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H |
| Standard InChI Key | PRHJHCLJWMKLJF-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl |
| Canonical SMILES | CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzothiazole core substituted at the 2-position with a methoxy group () and an amide-linked dimethylaminoethyl side chain. The phenoxyacetamide moiety bridges the benzothiazole and dimethylaminoethyl groups, while the hydrochloride salt enhances solubility and stability. Key structural attributes include:
-
Benzothiazole Core: A bicyclic system comprising a benzene fused to a thiazole ring, known for its electron-deficient properties and capacity to interact with biological targets via π-π stacking and hydrogen bonding.
-
Methoxy Group: Positioned at the 5-position of the benzothiazole, this substituent may influence electronic distribution and metabolic stability.
-
Dimethylaminoethyl Side Chain: A tertiary amine moiety that could facilitate interactions with cationic binding pockets in enzymes or receptors.
Table 1 summarizes critical physicochemical parameters:
| Property | Value |
|---|---|
| CAS No. | 1219174-82-9 |
| Molecular Formula | |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[2-(Dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride |
| SMILES | CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)COC3=CC=CC=C3.Cl |
| InChI Key | PRHJHCLJWMKLJF-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence to construct the benzothiazole core and introduce functional groups (Figure 1):
Step 1: Benzothiazole Core Formation
Reaction of 5-methoxy-2-aminothiophenol with thiourea or sulfur under acidic conditions yields the 5-methoxy-1,3-benzothiazole intermediate.
Step 2: Amide Bond Formation
Acylation of the benzothiazole amine with phenoxyacetyl chloride introduces the phenoxyacetamide group.
Step 3: Alkylation with Dimethylaminoethyl Chloride
Nucleophilic substitution attaches the dimethylaminoethyl side chain to the amide nitrogen.
Step 4: Hydrochloride Salt Formation
Treatment with hydrochloric acid produces the final hydrochloride salt, improving crystallinity and aqueous solubility.
Analytical Characterization
Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions and purity.
-
High-Performance Liquid Chromatography (HPLC): Assesses chemical purity (>95% typical for research-grade material).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 421.9 [M+H].
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume